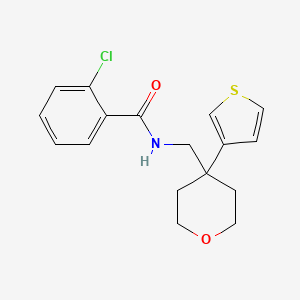

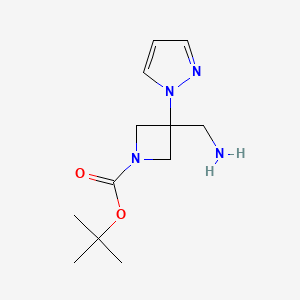

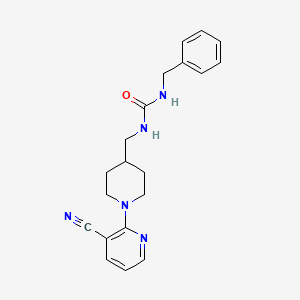

(2-Methoxyethyl)(2-phenylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Organometallic Chemistry

- Cyclopalladated Compounds Synthesis : A study detailed the synthesis and reactivity towards carbon monoxide of cyclopalladated compounds derived from a similar amine structure, showcasing applications in catalysis and organic synthesis (Albert et al., 2007).

Polymer Science

- Polymer Modification : Research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines demonstrates the compound's relevance in creating functionalized polymers for potential medical applications (Aly & El-Mohdy, 2015).

- Thermo-pH Responsive Polymers : Another study synthesized and evaluated polymers for bio-separation and biotechnology, indicating the utility of similar amines in developing responsive materials (Abdelaty, 2021).

Catalysis and Synthesis

- Alkyne Methoxycarbonylation : Investigations into the methoxycarbonylation of alkynes catalyzed by palladium complexes have shown the application of related amines in synthesizing unsaturated esters, underlining their significance in industrial chemistry processes (Magro et al., 2010).

Material Science

- Fluorescent Polymer Synthesis : The derivatization of rhodamine 6G with secondary amines, including those with similar structures, for the synthesis of fluorescently labeled biocompatible polymers suggests applications in biomedical imaging and diagnostics (Madsen et al., 2011).

Corrosion Inhibition

- Aluminum Corrosion Inhibition : Schiff bases derived from related amines have been studied for their effectiveness in inhibiting aluminum corrosion in hydrochloric acid solutions, highlighting their potential in materials protection and maintenance (Ashassi-Sorkhabi et al., 2006).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-10-9-12-8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWXPJSEFTZSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)

![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)

![3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2806452.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2806453.png)

![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)